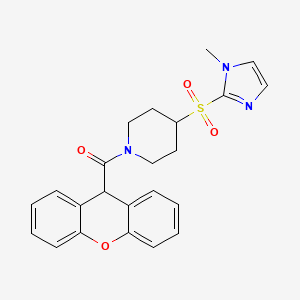

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Description

Properties

IUPAC Name |

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-25-15-12-24-23(25)31(28,29)16-10-13-26(14-11-16)22(27)21-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)21/h2-9,12,15-16,21H,10-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVJBGUEZOTJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as [4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(9H-xanthen-9-yl)methanone, is a complex molecule that contains an imidazole ring. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The specific interaction of this compound with its targets and the resulting changes would require further experimental investigation.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets of the compound and would require further experimental investigation.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level. These effects would depend on the specific targets of the compound and would require further experimental investigation.

Biological Activity

The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that exhibits potential pharmacological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Overview

The compound consists of a piperidine ring substituted with a sulfonyl group attached to an imidazole moiety and a xanthenone structure. The presence of these functional groups suggests diverse interactions with biological targets, which may lead to various therapeutic effects.

Biological Activity

Mechanisms of Action

Research indicates that compounds containing imidazole and piperidine rings often exhibit significant biological activities, including:

- Antimicrobial Effects : Many derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : Certain piperidine derivatives are known to inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Activity : Compounds with similar structures have been reported to modulate inflammatory pathways.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of related compounds on different cancer cell lines. The results indicated that the compound significantly inhibited cell growth in breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM.

- Inhibition of Enzymatic Activity : The compound was tested for its ability to inhibit protein tyrosine phosphatases (PTP). Results showed a competitive inhibition profile, suggesting potential use in diabetes management and cancer therapy.

Data Tables

| Activity Type | IC50 Value (µM) | Cell Line |

|---|---|---|

| Cytotoxicity | 5 - 15 | Breast Cancer |

| Cytotoxicity | 10 - 20 | Colon Cancer |

| PTP Inhibition | 3.5 | Enzyme Assay |

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound suggest moderate absorption and distribution in biological systems. Toxicological evaluations indicate a favorable safety profile at therapeutic doses, although further studies are required to fully understand its metabolic pathways and long-term effects.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing imidazole and piperidine rings often exhibit significant pharmacological effects. The presence of these functional groups in (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone suggests potential applications in:

- Anticancer Research : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of sulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer .

- Antimicrobial Activity : The structural components may contribute to antimicrobial properties, which are crucial in developing new antibiotics .

- CNS Disorders : Given the structure's complexity, it may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety or depression .

Case Study 1: Anticancer Evaluation

A series of studies have evaluated similar imidazole-containing compounds for their anticancer properties. For example, compounds were tested for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines .

Case Study 2: Antimicrobial Testing

Research has also focused on the antimicrobial efficacy of related compounds. Studies demonstrated that modifications to the imidazole and piperidine rings could enhance activity against resistant bacterial strains, indicating a promising direction for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone, and how can purity be ensured?

The synthesis involves multi-step procedures, including sulfonylation of the imidazole ring, piperidine functionalization, and coupling with a xanthene moiety. Key steps include:

- Sulfonylation : Use of sulfonyl chlorides under anhydrous conditions (e.g., THF, NaH as base) to introduce the sulfonyl group to the imidazole ring .

- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization (water/methanol) achieves >80% purity .

- Characterization : Confirm structure via -NMR (e.g., imidazole protons at δ 7.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., xanthene aromatic protons at δ 6.8–7.8 ppm, sulfonyl-linked piperidine carbons at δ 40–50 ppm) .

- HPLC Analysis : Mobile phases like methanol:buffer (65:35) at pH 4.6 optimize retention times and detect impurities .

- FT-IR : Confirm sulfonyl (S=O stretch at ~1174 cm) and ketone (C=O at ~1679 cm) groups .

Q. How should researchers handle stability and storage challenges for this compound?

- Storage : Keep in airtight containers at –20°C in dry, dark conditions to prevent hydrolysis of the sulfonyl group .

- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to assess impurity profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

- Core Modifications : Replace the xanthene moiety with anthracene (e.g., increased π-stacking interactions) or adjust the sulfonyl group’s electronic properties (e.g., electron-withdrawing substituents enhance receptor binding) .

- Crystallography : Co-crystallize with target proteins (e.g., tubulin) to identify critical interactions, such as hydrogen bonding with the imidazole ring or hydrophobic contacts with the xanthene group .

Q. What in vivo models are suitable for evaluating therapeutic potential, and how can dose-dependent effects be quantified?

- Rodent Models : Use collagen-induced arthritis (CIA) models to assess anti-inflammatory activity. Oral dosing (10–50 mg/kg/day) reduces lymphocyte counts by 30–60% in a dose-dependent manner .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) at 14-day intervals to establish safety margins .

Q. How can contradictory data on biological activity (e.g., varying IC50_{50}50 values across assays) be resolved?

- Assay Validation : Compare results across orthogonal methods (e.g., tubulin polymerization inhibition vs. cell viability assays). For example, discrepancies may arise from off-target effects in cell-based assays .

- Metabolic Stability : Test liver microsome stability (e.g., human vs. murine) to identify species-specific metabolism impacting efficacy .

Q. What strategies mitigate off-target effects while maintaining potency?

- Selective Functionalization : Introduce polar groups (e.g., hydroxyl or carboxylate) to reduce CNS penetration and off-target kinase inhibition .

- Proteomic Profiling : Use affinity chromatography with immobilized compound to identify non-target binding partners .

Methodological Considerations

Q. How should researchers design experiments to validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 4 hrs), lyse, and heat to 45–65°C. Centrifuge and analyze supernatant via Western blot to confirm target protein stabilization .

- Knockdown/Rescue : Use siRNA to silence the target protein and reintroduce a mutant version resistant to the compound. Loss of efficacy confirms target specificity .

Q. What computational tools predict pharmacokinetic properties of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.